

# An In-depth Technical Guide to 11-Azidoundecanoic Acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 11-Azidoundecanoic acid

Cat. No.: B2363658

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**11-Azidoundecanoic acid** is a versatile bifunctional linker molecule that has become an invaluable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and a terminal azide group, enabling sequential or orthogonal conjugation to a wide array of molecules. The presence of the azide moiety makes it a prime substrate for "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of **11-Azidoundecanoic acid**, with a focus on its utility for researchers and professionals in drug development.

## Chemical Structure and Properties

**11-Azidoundecanoic acid** is a derivative of undecanoic acid, a saturated fatty acid, with an azide functional group at the 11th carbon position. This unique structure provides a hydrophobic 10-carbon methylene spacer, which can be advantageous in applications requiring specific spatial orientation or solubility characteristics.

Chemical Structure:

The key structural features are the carboxylic acid group (-COOH), which can react with primary amines to form stable amide bonds, and the azide group (-N<sub>3</sub>), which is a key reactant in various bioorthogonal ligation reactions.

## Physicochemical Properties

The following table summarizes the key quantitative data and computed properties for **11-Azidoundecanoic acid**.

| Property            | Value   | Reference |
|---------------------|---|-----------|
| CAS Number          | 118162-45-1   |           |
| Molecular Formula   | C <sub>11</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub> |           |
| Molecular Weight    | 227.30 g/mol  |           |
| IUPAC Name          | 11-azidoundecanoic acid                                       |           |
| Form                | Solid   |           |
| Color               | White to off-white  |           |
| Storage Temperature | 4°C, protect from light                                       |           |

## Synthesis Overview

The synthesis of **11-Azidoundecanoic acid** typically starts from a precursor containing a leaving group at the 11-position of undecanoic acid. A common synthetic route involves the nucleophilic substitution of a halogenated undecanoic acid, such as 11-bromoundecanoic acid, with an azide salt like sodium azide. 11-bromoundecanoic acid itself can be synthesized from 10-undecenoic acid through hydrobromination. The starting material, 10-undecenoic acid, is often derived from the pyrolysis of methyl ricinoleate, which is obtained from castor oil, a renewable resource.

## Core Application: A Gateway to Click Chemistry

The primary utility of **11-Azidoundecanoic acid** stems from its azide group, which readily participates in "click" reactions. Click chemistry refers to a class of reactions that are modular,

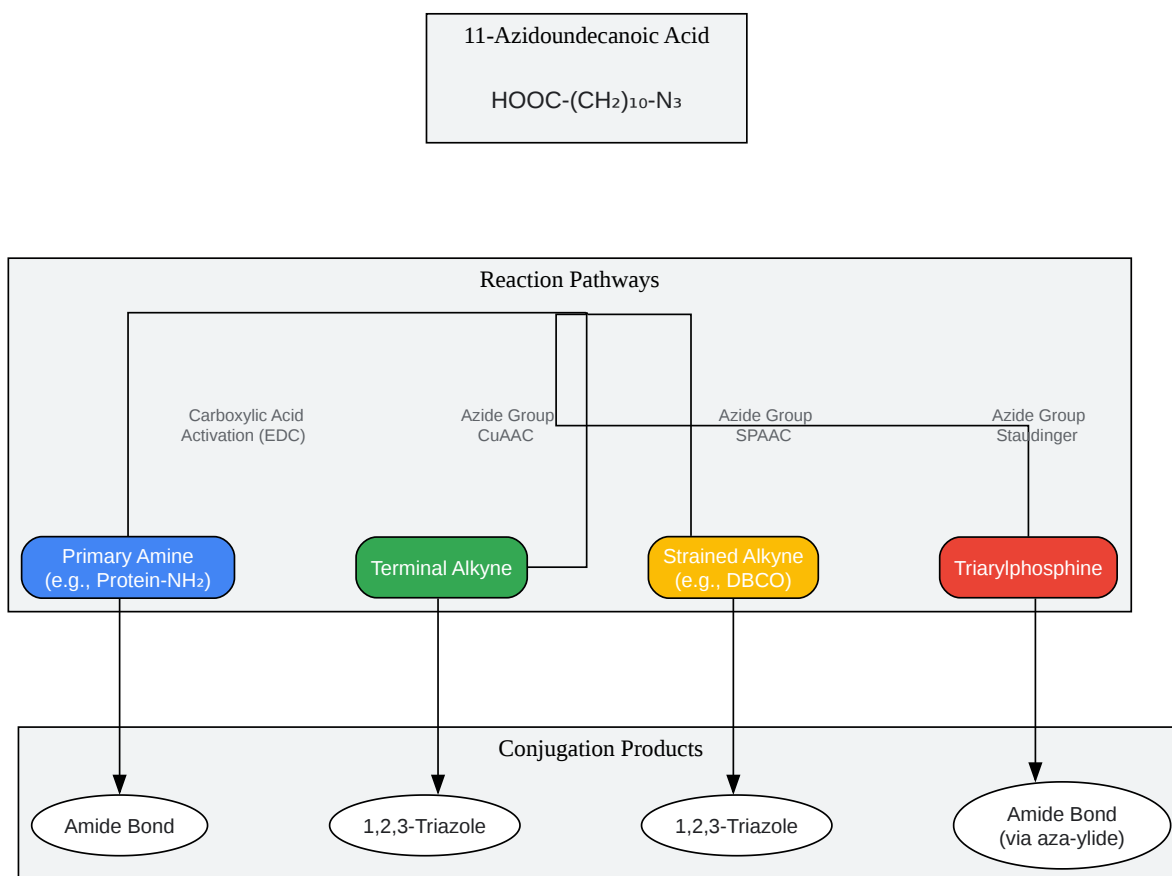
high-yielding, and generate minimal byproducts. This makes them ideal for creating complex molecular architectures and for bioconjugation, even in complex biological media.

## Key Reactions of the Azide Group

| Reaction   | Partner Moiety                              | Catalyst/Conditions   | Product                                 | Key Features  |
|--|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne                             | Copper(I) source (e.g., CuI, [CuBr(PPh <sub>3</sub> ) <sub>3</sub> ]) | 1,4-disubstituted 1,2,3-triazole        | High efficiency, regioselective, wide solvent compatibility.                              |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)     | Strained Cycloalkyne (e.g., DBCO, BCN)      | None (Copper-free)  | Stable triazole                         | Bioorthogonal, avoids cytotoxic copper catalyst, suitable for live-cell labeling.         |
| Staudinger Ligation                                    | Triarylphosphine (e.g., Triphenylphosphine) | None  | Aza-ylide intermediate, then amide bond | Highly chemoselective, bioorthogonal, occurs at room temperature in aqueous environments. |

## Reactions of the Carboxylic Acid Group

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is fundamental for attaching the linker to proteins, peptides, or other amine-containing molecules. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).



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Caption: Reaction pathways for **11-Azidoundecanoic acid**.

## Applications in Research and Drug Development

The bifunctional nature of **11-Azidoundecanoic acid** makes it a powerful tool for linking different molecular entities. This has significant implications for drug development, diagnostics, and fundamental biological research.

- **Bioconjugation and Drug Delivery:** It can be used to attach polyethylene glycol (PEG) chains to proteins or drugs (PEGylation), which can improve solubility, reduce immunogenicity, and increase circulation half-life. Similarly, it can link targeting ligands (e.g., antibodies, peptides) to drug payloads, forming antibody-drug conjugates (ADCs) or other targeted delivery systems.
- **Surface Functionalization:** The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces (e.g., nanoparticles, microarrays, biosensors), while the azide group remains available for the subsequent "clicking" of probes, proteins, or other molecules of interest.
- **Proteomics and Activity-Based Protein Profiling (ABPP):** **11-Azidoundecanoic acid** can be incorporated into metabolic labels or activity-based probes. After the probe interacts with its target protein within a complex biological sample, the azide handle allows for the selective attachment of a reporter tag (e.g., biotin for affinity purification, or a fluorophore for imaging) via click chemistry.
- **Synthesis of Complex Molecules:** It serves as a versatile building block for synthesizing complex architectures like rotaxanes and catenanes, which have applications in molecular machinery and materials science.

## Experimental Protocols

The following sections provide detailed, conceptual methodologies for common experimental procedures involving **11-Azidoundecanoic acid**.

### Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to **11-Azidoundecanoic acid** or a molecule previously modified with it.

Materials:

- Azide-functionalized molecule (e.g., Protein-Linker-N<sub>3</sub>)
- Alkyne-functionalized molecule (e.g., Reporter-Alkyne)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules)
- Solvent (e.g., PBS, water/t-BuOH mixture, DMF)

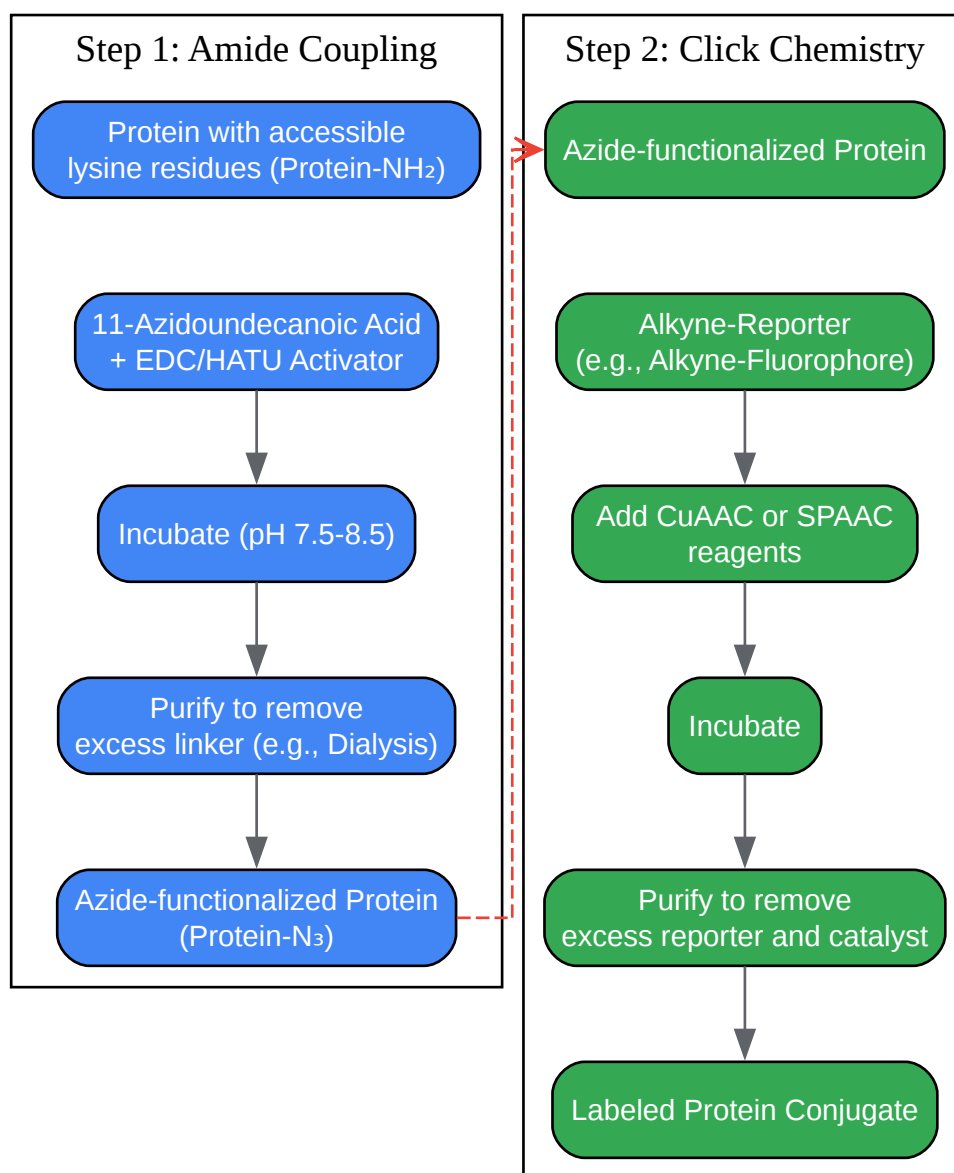
#### Methodology:

- Preparation of Reagents:
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
  - If using a ligand, prepare a stock solution of TBTA in DMSO or a suitable solvent.
- Reaction Setup:
  - In a microcentrifuge tube, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent system.
  - Add the alkyne-functionalized molecule (1.5-3 equivalents).
  - Optional: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 μM).
  - Add the CuSO<sub>4</sub> solution to a final concentration of 100-500 μM.
  - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

- Incubation:
  - Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).
- Purification:
  - The conjugated product can be purified from excess reagents and byproducts using methods appropriate for the molecules involved, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

## Protocol 2: Workflow for Protein Labeling using **11-Azidoundecanoic Acid**

This workflow outlines the steps to first conjugate **11-Azidoundecanoic acid** to a protein and then attach a reporter molecule via click chemistry.



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Caption: Workflow for two-step protein bioconjugation.

## Conclusion

**11-Azidoundecanoic acid** is a cornerstone of modern bioconjugation and chemical biology. Its simple, yet powerful, bifunctional structure provides a reliable bridge for linking disparate chemical and biological entities. For professionals in drug development, it offers a robust method for constructing targeted drug delivery systems, developing diagnostic probes, and functionalizing biomaterials. The continued evolution of click chemistry and its applications



ensures that **11-Azidoundecanoic acid** will remain a relevant and essential tool for innovation in science and medicine.

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